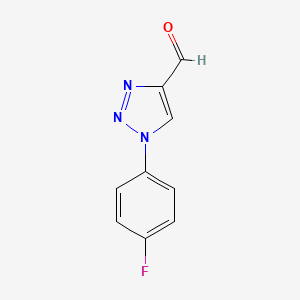

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 578703-90-9) is a triazole-based small molecule scaffold with the molecular formula C₉H₆FN₃O and a molecular weight of 191.16 g/mol. It features a fluorophenyl group at the 1-position of the triazole ring and a reactive aldehyde group at the 4-position, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, often involving functionalized aryl azides and propargyl aldehydes . Its applications include serving as a precursor for cholinesterase inhibitors, antimicrobial agents, and heterocyclic hybrids .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWNFKDNJZMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458693 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578703-90-9 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of the 1-(4-Fluorophenyl)-1H-1,2,3-triazole Core

- 4-Fluorophenyl azide or 4-fluoroaniline derivatives (converted to azides)

- Terminal alkynes such as propargyl alcohol or propargyl aldehyde derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition is the pivotal reaction step. This reaction is typically carried out under mild conditions (room temperature) in solvents like water, dimethyl sulfoxide (DMSO), or mixtures thereof. Copper(I) salts or copper wire/vials can serve as the catalyst source.

- Reaction conditions: Cu(I) catalyst, aqueous-organic solvent mixture, room temperature

- Outcome: Regioselective formation of 1,4-disubstituted 1,2,3-triazole ring with the 4-fluorophenyl substituent at N1

- Ramachary et al. demonstrated that solvent choice critically affects yields, with polar aprotic solvents like DMSO or NMP providing good yields for amino acid-catalyzed cycloadditions.

- The use of copper(I) chloride with additives such as 2-ethynylpyridine can enhance catalytic efficiency and yield, especially for sterically hindered substrates.

- Mechanochemical approaches using copper milling balls have also been reported to achieve solvent-free CuAAC reactions with high efficiency.

Introduction of the Aldehyde Functional Group

After formation of the triazole ring bearing a hydroxymethyl substituent at the 4-position, oxidation to the aldehyde is performed.

3.1 Oxidation Agents and Conditions

Several oxidation methods have been reported for converting 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-methanol to the corresponding aldehyde:

- PCC oxidation is rapid and effective but requires careful handling due to chromium toxicity.

- MnO2 oxidation is a classical method that provides excellent yields but requires longer reaction times.

- IBX oxidation offers a metal-free alternative with mild conditions and good yields, suitable for sensitive substrates.

Alternative Synthetic Approaches

Recent advances include metal-free multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in hydrogen bond-donating solvents like hexafluoroisopropanol (HFIP). This method allows direct formation of 1,2,3-triazoles with aldehyde substitution in one pot, avoiding separate oxidation steps. The reaction proceeds with high regioselectivity and yields, operational simplicity, and broad substrate scope.

One-pot cascade reactions combining azides, alkynes, and electrophiles have been reported to synthesize substituted triazoles efficiently. These methods often use copper(I) catalysis and carefully chosen bases and solvents to control regioselectivity and yield.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution at room temperature

Reduction: NaBH₄ in methanol at 0°C

Substitution: Sodium amide (NaNH₂) in liquid ammonia at -33°C

Major Products:

Oxidation: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Reduction: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-methanol

Substitution: Various substituted triazoles depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits potential therapeutic applications due to its ability to interact with biological targets. Key areas of research include:

- Anti-inflammatory and Analgesic Properties : The compound has been shown to modulate transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : It serves as a building block for synthesizing antifungal and antibacterial agents, enhancing the efficacy of treatments against various pathogens .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its role includes:

- Development of Pesticides and Herbicides : The compound contributes to creating effective agricultural chemicals that improve crop yields and protect against pests .

Materials Science

The unique chemical structure of this compound allows it to be integrated into various materials:

- Polymer Formulations : It enhances properties such as thermal stability and mechanical strength in polymers, making it valuable for producing durable materials .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques:

- Detection and Quantification : It facilitates the detection and quantification of substances in complex mixtures, which is crucial for quality control in laboratories .

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel antimicrobial agents. In one study, a series of compounds were tested against bacterial strains, showing promising results in inhibiting growth .

Case Study 2: Anti-inflammatory Research

A study investigating the anti-inflammatory properties of this compound revealed its effectiveness in reducing inflammation through modulation of specific ion channels associated with pain perception. This highlights its potential for developing new analgesic medications .

Mécanisme D'action

The mechanism by which 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), leading to its antinociceptive and anti-inflammatory effects . The compound’s interaction with these channels is mediated through the opioid/KATP pathway, resulting in reduced pain and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting substituent variations and their impact on physicochemical and biological properties:

Physicochemical Properties

NMR Shifts :

- 1-(4-Fluorophenyl) : Characteristic aldehyde proton at δ ~10.13–10.14 ppm (s, 1H) and triazole proton at δ ~8.03 ppm (s, 1H) .

- 1-(4-Chlorophenyl) : Similar aldehyde signal (δ 10.13 ppm) but downfield-shifted triazole proton (δ 8.01 ppm) due to electron-withdrawing Cl .

- 1-(3-Fluorophenyl) : Distinct splitting in aromatic regions (δ 7.41–7.34 ppm) from meta-substitution .

Lipophilicity :

Crystallographic and Computational Studies

- DFT Calculations : Meta-fluorophenyl substituents exhibit higher electron density at the aldehyde group, enhancing nucleophilic reactivity compared to para-substituted analogues .

Key Research Findings and Gaps

- Strengths : Fluorophenyl derivatives balance reactivity and bioavailability, making them ideal for CNS-targeted drug design.

- Limitations: Limited in vivo data and scalability challenges for 4-nitrophenyl analogues.

- Future Directions : Exploration of hybrid scaffolds (e.g., triazole-pyrazole) to enhance antimicrobial potency .

Activité Biologique

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 578703-90-9) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method reported involves refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol, yielding a product with a melting point of 242–243 °C and a high purity level .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that triazole derivatives can inhibit the growth of various pathogens. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A notable study indicated that similar triazole derivatives exhibited antiproliferative effects on leukemia cell lines such as MOLT-4 and K-562. The mechanism involved apoptosis induction characterized by chromatin condensation and DNA fragmentation without direct intercalation into DNA .

Case Study 1: Antiproliferative Effects

In a comparative study evaluating various triazole derivatives for their antiproliferative activity against cancer cell lines, it was found that certain derivatives exhibited activity comparable to established chemotherapeutics like doxorubicin. The specific mechanism included the induction of morphological changes consistent with apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural motifs to this compound effectively reduced bacterial viability and biofilm formation .

Data Summary

| Biological Activity | Tested Pathogens/Cell Lines | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | Cell wall disruption |

| Anticancer | MOLT-4 (leukemia) | Comparable to doxorubicin | Apoptosis induction |

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, describes a one-pot multicomponent reaction involving 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and sodium acetate in ethanol at 100°C for 2 hours, yielding 96% after crystallization . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) can improve yields. Ethanol is often preferred due to its ability to dissolve intermediates while facilitating crystallization.

Q. How can researchers address low solubility of fluorophenyl-triazole derivatives in aqueous media during biological assays?

Low solubility in water is a common limitation (e.g., as noted for structurally similar triazoles in ). Methodological solutions include:

- Using co-solvents like DMSO (≤5% v/v) to pre-dissolve the compound.

- Employing surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion.

- Designing prodrugs with hydrophilic moieties (e.g., phosphate esters) for improved bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : The aldehyde proton typically resonates at δ ~10.1 ppm (singlet), while fluorophenyl protons appear as multiplets in δ 7.0–7.3 ppm ().

- ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm.

- FT-IR : Stretching vibrations for the aldehyde group (~1700 cm⁻¹) and triazole ring (~1600 cm⁻¹) confirm structural integrity.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₀H₇FN₄O has a theoretical mass of 218.06 g/mol) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize errors.

- Hydrogen placement : Apply riding models or refine anisotropic displacement parameters.

- Validation : Check for overfitting using R-factor convergence (target: R1 < 5%). highlights recent SHELXL updates, such as improved handling of twinned data and disorder modeling .

- Visualization : Tools like WinGX and ORTEP aid in interpreting electron density maps and generating publication-quality figures .

Q. How can computational methods predict the compound’s biological activity and guide experimental design?

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., cholinesterase in ).

- QSAR modeling : Correlate structural features (e.g., fluorine substitution, aldehyde position) with activity data from analogs (e.g., notes fluorophenyl-triazole derivatives inducing apoptosis via oxidative stress pathways).

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve discrepancies in reported synthetic yields for fluorophenyl-triazole derivatives?

Contradictions in yields (e.g., 68–96% in vs. 10) may arise from:

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity ().

- Aldehyde modification : Convert the aldehyde to oximes or hydrazones (as in ) to enhance stability or target selectivity.

- Biological assays : Test derivatives against panels of enzymes (e.g., kinases, proteases) to identify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.